molecular formula C16H15N3O3 B12004939 2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 107225-88-7

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12004939
CAS No.: 107225-88-7
M. Wt: 297.31 g/mol
InChI Key: DEXAWJWXDAJVDA-LICLKQGHSA-N
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Description

2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide: is a chemical compound with the molecular formula C24H23N3O3. It belongs to the class of hydrazones and exhibits interesting properties due to its structural features.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of 2-hydroxybenzaldehyde with 4-methylphenylhydrazine. The reaction proceeds via the formation of a hydrazone linkage, resulting in the desired product.

Reaction Conditions::
  • Reactants: 2-hydroxybenzaldehyde, 4-methylphenylhydrazine
  • Solvent: Appropriate organic solvent (e.g., ethanol, methanol)
  • Catalyst: None required
  • Temperature: Room temperature or reflux
  • Reaction time: Several hours

Industrial Production Methods:: While research laboratories typically use small-scale synthetic methods, industrial production may involve more efficient processes, such as continuous flow reactions or optimized batch procedures. specific industrial-scale methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can yield derivatives with different functional groups.

    Substitution: Substitution reactions at the aromatic ring can modify the substituents.

    Hydrolysis: Hydrolysis of the amide group may occur under specific conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophilic substitution reagents.

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis of these products requires further investigation.

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.

    Industry: It could serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs are mentioned, we can compare it to other hydrazones or related compounds. Further exploration would reveal its uniqueness and potential advantages.

Properties

CAS No.

107225-88-7

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C16H15N3O3/c1-11-6-8-13(9-7-11)18-15(21)16(22)19-17-10-12-4-2-3-5-14(12)20/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+

InChI Key

DEXAWJWXDAJVDA-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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